molecular formula C13H10F3NO B3059917 Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- CAS No. 142991-72-8

Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-

Cat. No.: B3059917
CAS No.: 142991-72-8
M. Wt: 253.22 g/mol
InChI Key: BTDXGJMHXWLGHE-UHFFFAOYSA-N
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Description

Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of the trifluoromethyl group often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

It’s worth noting that compounds with an indole nucleus, which is structurally similar to the pyrrole ring in the given compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives, which share some structural similarities with this compound, are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to various changes in cellular function.

Biochemical Pathways

Given the broad range of biological activities exhibited by structurally similar indole derivatives , it can be inferred that this compound may potentially affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

The wide range of biological activities exhibited by structurally similar indole derivatives suggests that this compound could potentially have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- typically involves the functionalization of the pyrrole ring. One common method includes the lithiation of the pyrrole ring followed by trapping with electrophiles . Another approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the desired indole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methanone, [5-methyl-3-(trifluoromethyl)-1H-indol-2-yl]phenyl-
  • Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-3-yl]phenyl-
  • Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-4-yl]phenyl-

Uniqueness

Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- is unique due to its specific substitution pattern on the pyrrole ring, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and bioavailability compared to similar compounds .

Properties

IUPAC Name

[5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-8-7-10(13(14,15)16)11(17-8)12(18)9-5-3-2-4-6-9/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDXGJMHXWLGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363274
Record name Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142991-72-8
Record name Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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